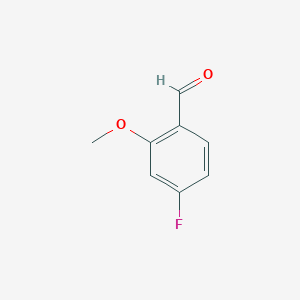

4-Fluoro-2-methoxybenzaldehyde

Overview

Description

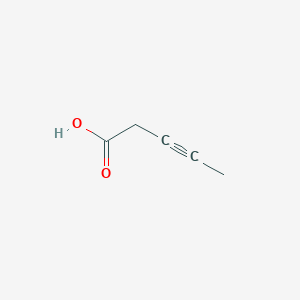

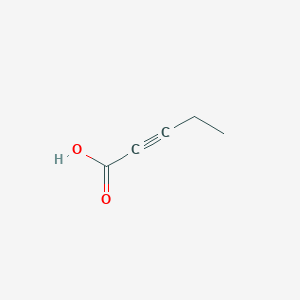

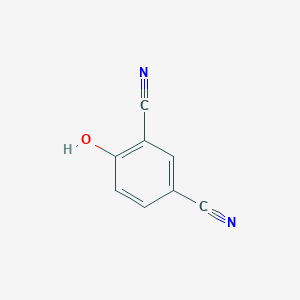

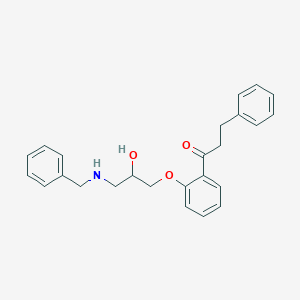

4-Fluoro-2-methoxybenzaldehyde (4-FMB) is a colorless to pale yellow liquid with a distinct aroma. It is a versatile chemical compound that has been used in a variety of scientific applications, including synthesis, research and development, and laboratory experiments. 4-FMB is a derivative of the aromatic aldehyde group, which is composed of a benzene ring with an aldehyde group attached. It is an important intermediate in the synthesis of many substances and can be used in a variety of reactions. Its chemical structure is C8H7FO2.

Scientific Research Applications

Monitoring Aldol Reactions : A fluorogenic aldehyde developed from this compound is effective for monitoring aldol reactions, facilitating the evaluation of catalyst activities and reaction conditions due to its enhanced fluorescence properties (Guo & Tanaka, 2009).

Fluorescent Sensor for Cerium(III) : The condensation product of 4-methoxybenzaldehyde with ethylenediamine offers a unique "off-on" fluorescent sensor for Cerium(III), enhancing fluorescence intensity upon binding in CH3OH (Das, Bharali, & Goyari, 2018).

Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde are effective in enhancing solid-phase organic synthesis, yielding high purity products (Swayze, 1997).

Synthesis of Fluorinated Phenols : A novel approach for the synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol has been developed from 2-methoxy-4-nitrobenzaldehyde, providing new possibilities for creating fluorinated phenols (Chakraborty & Kilbourn, 1991).

Estrogen Receptor Modulation : Fluorinated diethylstilbestrol derivatives, which have structural similarities, show high affinity for the mouse uterine cytosol estrogen receptor, indicating potential for estrogen receptor modulation in reproductive health (Rhee, Chae, Levy, & Korach, 1995).

Simplified Industrial Synthesis : A simplified one-step synthetic method of 3-fluoro-4-methoxybenzaldehyde reduces costs and environmental impact in industrial production, also minimizing the need for concentrated hydrochloric and sulfuric acids (Wang, 2006).

Spectroscopic and Quantum Chemical Properties : 4-hexyloxy-3-methoxybenzaldehyde, a vanillin derivative, exhibits a range of spectroscopic and quantum chemical properties, with accurate predictions of its molecular electrostatic potential, thermodynamic parameters, and atomic charges (Abbas, Gökce, & Bahçelī, 2016).

Charge Transfer Effects : Intramolecular charge transfer in 4-hydroxy-3-methoxybenzaldehyde results in longer emission in its fluorescence spectrum, providing insights into its molecular behavior (Rajendiran & Balasubramanian, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that fluorinated heterocycles, which include compounds like 4-fluoro-2-methoxybenzaldehyde, are main components of marketed drugs where 20% of the anticancer and antibiotic drugs contain fluorine atoms .

Mode of Action

It’s known that the presence of fluorine and methoxy groups in certain positions on the molecule can significantly affect the anticancer and antimicrobial activities .

Biochemical Pathways

It’s known that the compound can be incorporated into the biosynthetic pathway of chloromethoxy substituted benzaldehydes in certain organisms .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

It’s known that fluorinated heterocycles can exhibit reduced cytotoxicity in non-cancerous cell lines, suggesting a selective action against cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized .

Biochemical Analysis

Molecular Mechanism

It is known that benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-Fluoro-2-methoxybenzaldehyde in animal models

Metabolic Pathways

It has been suggested that both tyrosine and phenylalanine may be involved in the biosynthesis of chloromethoxy substituted benzaldehydes

properties

IUPAC Name |

4-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRQIRPNNIORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379085 | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

450-83-9 | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.